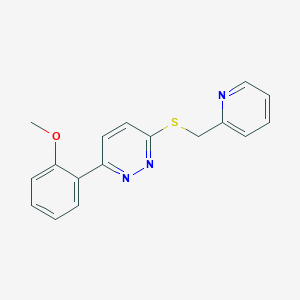
3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PDP and is a member of the pyridazine family of organic compounds.
科学的研究の応用
Interaction with Benzodiazepine Receptors
Research on compounds structurally similar to 3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine has shown significant interactions with benzodiazepine receptors. Studies have found that these compounds, particularly ones with modifications on the pyridazine and imidazo[1,2-b]pyridazine rings, are highly effective in displacing [3H]diazepam from central benzodiazepine receptors in rat brain membranes, indicating potential applications in neuroscience and pharmacology. However, these compounds showed minimal interaction with mitochondrial (peripheral-type) benzodiazepine receptors, highlighting a selective affinity that could be leveraged in designing drugs targeting specific receptor subtypes (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).
Antiviral Activity
Another study on a compound with a similar structural framework, specifically R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has shown potent antiviral activity against rhinoviruses. This suggests that modifications of the this compound structure could produce effective antiviral agents, with varying effectiveness across different rhinovirus serotypes. The study highlights the potential for developing targeted antiviral therapies utilizing this chemical backbone (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005).
Potential as Antiulcer Agents
Research into substituted imidazo[1,2-a]pyridines and analogues, closely related to this compound, has identified compounds with gastric antisecretory and cytoprotective properties. These findings suggest possible applications in developing new antiulcer medications, highlighting the therapeutic potential of modifying the pyridazine core for treating gastrointestinal disorders (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Herbicidal Activities
Further research into pyridazine derivatives, including those with structural similarities to this compound, has demonstrated significant herbicidal activities. These studies reveal the potential for utilizing such compounds in developing new herbicides, with specific structural modifications enhancing their effectiveness against various plant species. This suggests an agricultural application, offering a new avenue for the development of more efficient and selective herbicidal agents (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
特性
IUPAC Name |
3-(2-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-16-8-3-2-7-14(16)15-9-10-17(20-19-15)22-12-13-6-4-5-11-18-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXGOJQVCLJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
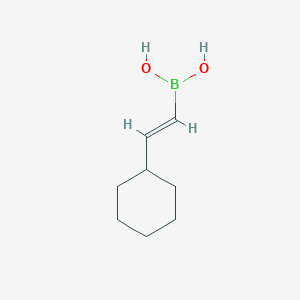
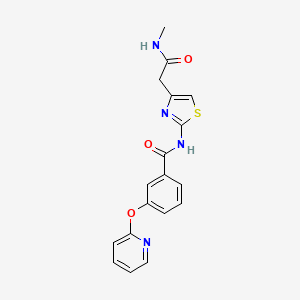

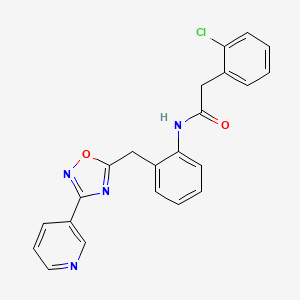

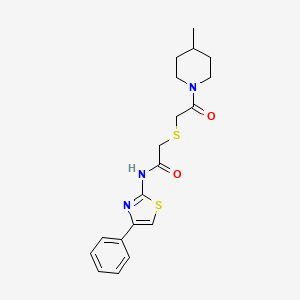

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2664406.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664407.png)
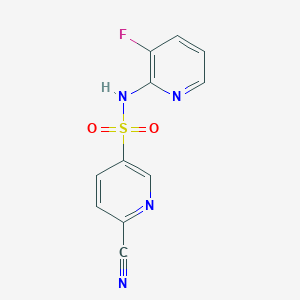

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2664411.png)

![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2664414.png)
